molecular formula C16H27ClN2 B13755375 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2'-methyl-3'-(N-methylamino)propyl)-, hydrochloride CAS No. 7458-65-3

1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2'-methyl-3'-(N-methylamino)propyl)-, hydrochloride

Cat. No.: B13755375
CAS No.: 7458-65-3
M. Wt: 282.9 g/mol
InChI Key: DERBWEGEHOPABL-UHFFFAOYSA-N
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Description

1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable in medicinal chemistry and other scientific domains.

Preparation Methods

The synthesis of 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride involves several steps, including the formation of the benzazocine ring and subsequent functionalization. The synthetic routes typically involve:

    Cyclization reactions: to form the benzazocine core.

    Alkylation and amination: steps to introduce the N-methylamino propyl group.

    Hydrochloride salt formation: to enhance the compound’s stability and solubility.

Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.

Chemical Reactions Analysis

1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using hydrogen gas with a palladium catalyst.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride can be compared with other benzazocine derivatives, such as:

  • 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(phenylmethyl)-
  • 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

CAS No.

7458-65-3

Molecular Formula

C16H27ClN2

Molecular Weight

282.9 g/mol

IUPAC Name

methyl-[2-methyl-3-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)propyl]azanium;chloride

InChI

InChI=1S/C16H26N2.ClH/c1-14(12-17-2)13-18-11-7-3-4-8-15-9-5-6-10-16(15)18;/h5-6,9-10,14,17H,3-4,7-8,11-13H2,1-2H3;1H

InChI Key

DERBWEGEHOPABL-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH2+]C)CN1CCCCCC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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